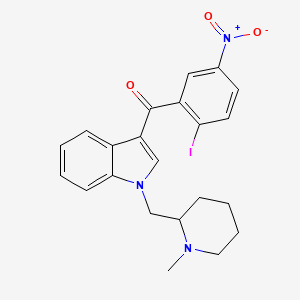

(R,S)-AM1241

Descripción general

Descripción

Actúa como un agonista potente y selectivo para el receptor cannabinoide CB2, con una alta afinidad y selectividad sobre el receptor CB1 relacionado . AM1241 ha demostrado efectos analgésicos significativos en estudios con animales, particularmente contra el dolor atípico como la hiperalgesia y la alodinia .

Métodos De Preparación

La síntesis de AM1241 implica varios pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen:

Formación del núcleo indol: Esto se logra mediante una síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona para formar la estructura indol.

Introducción de los grupos yodo y nitro: El núcleo indol luego se yodina y nitra para introducir los grupos yodo y nitro en posiciones específicas.

Unión de la porción piperidina: El paso final implica la unión de la porción piperidina al núcleo indol a través de una reacción de sustitución nucleofílica.

Análisis De Reacciones Químicas

AM1241 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.

Reducción: La reducción del grupo nitro a un grupo amino se puede lograr utilizando agentes reductores comunes como el gas hidrógeno en presencia de un catalizador.

Sustitución: El grupo yodo se puede sustituir con otros nucleófilos en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores de paladio y varios nucleófilos. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

AM1241 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Manejo del Dolor: AM1241 ha mostrado efectos analgésicos significativos en modelos animales, particularmente en la reducción de la hiperalgesia y la alodinia.

Enfermedades Neurodegenerativas: El compuesto ha demostrado eficacia en el tratamiento de la esclerosis lateral amiotrófica en modelos animales.

Investigación del Cáncer: AM1241 se ha investigado por su potencial para inducir la muerte celular en células de cáncer de próstata.

Inflamación: El compuesto ha sido efectivo en modelos de inflamación e hiperalgesia.

Mecanismo De Acción

AM1241 ejerce sus efectos principalmente a través de la activación del receptor cannabinoide CB2. Esta activación conduce a la liberación periférica de péptidos opioides endógenos y la activación directa del canal TRPA1 . Se cree que los efectos analgésicos del compuesto se median a través de estas vías, proporcionando alivio del dolor y la inflamación .

Comparación Con Compuestos Similares

AM1241 es único en su alta selectividad para el receptor cannabinoide CB2 sobre CB1. Los compuestos similares incluyen:

AM1220: Otro agonista del receptor cannabinoide con diferentes perfiles de selectividad y potencia.

AM1248: Un compuesto relacionado con efectos analgésicos similares pero diferentes afinidades de unión a los receptores.

AM2233: Otro miembro de la familia aminoalquilindol con distintas propiedades farmacológicas.

En comparación con estos compuestos, AM1241 destaca por su alta selectividad para CB2 y sus efectos analgésicos significativos en modelos animales .

Actividad Biológica

(R,S)-AM1241 is a synthetic cannabinoid that selectively acts as an agonist for the cannabinoid receptor type 2 (CB2). This compound has garnered attention for its potential therapeutic applications, particularly in pain management and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

Binding Affinity and Functional Activity

This compound exhibits a unique pharmacological profile characterized by its binding affinity and functional activity at CB2 receptors. In vitro studies have demonstrated that:

- Binding Affinity : R-AM1241 binds to CB2 receptors with over 40-fold higher affinity than S-AM1241 across human, rat, and mouse models .

- Functional Activity : R,S-AM1241 acts as an agonist at human CB2 receptors but behaves as an inverse agonist at rodent CB2 receptors. In contrast, S-AM1241 consistently functions as an agonist across species .

Antinociceptive Effects

This compound has been extensively studied for its antinociceptive properties, primarily through various animal models of pain. Key findings include:

- Efficacy in Pain Models : S-AM1241 has shown greater efficacy in reducing pain compared to R-AM1241 or the racemic mixture. In visceral pain models using para-phenylquinone (PPQ) and acute inflammatory pain models with carrageenan, S-AM1241 significantly alleviated pain responses .

- Mechanism of Action : The antinociceptive effects are mediated specifically through CB2 receptors, as demonstrated by the blockade of these effects with CB2-selective antagonists .

Amyotrophic Lateral Sclerosis (ALS)

A notable study investigated the effects of AM1241 in a mouse model of ALS (hSOD1G93A transgenic mice):

- Treatment Timing : Administering AM1241 after the onset of tremors delayed motor impairment by 12.5 days in male mice compared to vehicle controls. Female mice showed a non-significant extension of rotarod performance .

- Parameters Assessed : The study evaluated loss of motor function, paralysis scoring, and weight loss, concluding that AM1241 could be a promising candidate for treating ALS due to its well-tolerated profile and ability to slow disease progression .

Myocardial Fibrosis

In another investigation focusing on cardiac health, AM1241 was found to ameliorate myocardial fibrosis post-myocardial infarction:

- Cardiac Function Improvement : Echocardiography revealed significant improvements in cardiac function and reductions in fibrosis markers such as collagen I and III following AM1241 treatment .

- Mechanistic Insights : The study suggested that AM1241 activates the Nrf2 pathway while inhibiting TGF-β1/Smad3 signaling, highlighting its potential role in cardiac protection .

Summary of Research Findings

Propiedades

IUPAC Name |

(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHIXXCLLBMBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017015 | |

| Record name | AM_1241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444912-48-5 | |

| Record name | (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-1241 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM_1241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-AM1241 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AM-1241 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLM851L3RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, also known as AM1241?

A1: (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly known as AM1241, is a synthetic, selective agonist for the cannabinoid receptor type 2 (CB2 receptor). [, , , ]

Q2: What are the downstream effects of AM1241 binding to CB2 receptors?

A2: AM1241 activation of CB2 receptors triggers various downstream effects, including:

- Inhibition of Inflammatory Hyperalgesia: AM1241 reduces inflammation and pain hypersensitivity by inhibiting the release of pro-inflammatory mediators from immune cells. [, ] It can also modulate the activity of spinal wide dynamic range (WDR) neurons, specifically suppressing C-fiber mediated activity, leading to reduced pain signaling. [, ]

- Neuroprotection: AM1241 shows promise in reducing neurodegeneration after brain injury, such as stroke, likely through its anti-inflammatory effects. [] It can also activate pathways that promote neuronal cell survival and reduce apoptosis. [, , ]

- Reduction of Myocardial Fibrosis: Research suggests AM1241 can alleviate myocardial fibrosis following myocardial infarction. This effect is attributed to its ability to activate the Nrf2 pathway, which inhibits the TGF-β1/Smad3 pathway, a key player in fibrosis development. [, ]

- Modulation of Immune Responses: AM1241 can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-γ, while increasing the levels of anti-inflammatory cytokine IL-10. [, , ] This modulation of the immune response contributes to its protective effects in various disease models.

Q3: What is the role of constitutive activity in AM1241's effects?

A3: Constitutive activity of CB2 receptors influences AM1241's pharmacological profile. In the presence of high constitutive activity, AM1241 might display different effects than in systems with low constitutive activity. This difference could explain variations between its in vitro and in vivo activity. []

Q4: Does AM1241 interact with the cannabinoid receptor type 1 (CB1 receptor)?

A4: AM1241 demonstrates high selectivity for CB2 receptors over CB1 receptors. [, , , ] Studies using CB1 receptor knockout mice and selective CB1 antagonists have confirmed that AM1241's effects are primarily mediated through CB2 receptors and independent of CB1 receptor activation. [, ]

Q5: What is the therapeutic potential of AM1241?

A5: Preclinical studies suggest AM1241 holds therapeutic potential for various conditions, including:

- Neuropathic Pain: AM1241 effectively reverses sensory hypersensitivity in animal models of neuropathic pain induced by nerve injury or chemotherapy. [, , ]

- Inflammatory Diseases: AM1241 demonstrates efficacy in models of colitis, liver fibrosis, and myocardial infarction, highlighting its potential for treating inflammatory conditions. [, , , ]

- Neurodegenerative Diseases: Research suggests potential for AM1241 in conditions like Parkinson's disease and stroke, where it may protect neurons and limit damage. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.